1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Overview
Description
1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by its unique spirocyclic structure, which includes an indole moiety fused with a piperidine ring
Preparation Methods
The synthesis of 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] can be achieved through several synthetic routes. One common method involves the reaction of 5-bromoindolin-2-one with di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product . Another approach involves the reaction of hydroxyindole with N-Boc-bis(2-chloroethyl)amine, followed by bromination with N-bromosuccinimide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Reduction Reactions: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide yields the corresponding azide derivative, while reduction of the carbonyl group results in the formation of a hydroxyl derivative.
Scientific Research Applications
1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is primarily determined by its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which play a crucial role in neurotransmission. The bromine atom and Boc protecting group may also influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved in its biological activity are still under investigation, but it is believed to modulate receptor activity and signal transduction pathways .
Comparison with Similar Compounds
1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] can be compared with other similar compounds, such as:
5-Bromoindole: Lacks the spirocyclic structure and Boc protecting group, resulting in different chemical properties and reactivity.
1-Boc-5-Bromoindole: Contains the Boc protecting group but lacks the spirocyclic piperidine ring, leading to different biological activity and applications.
5-Bromo-2-oxindole: Similar to the target compound but lacks the Boc protecting group and spirocyclic structure, affecting its chemical stability and reactivity.
The uniqueness of 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] lies in its spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXNHRWSYLACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672115 | |
Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873779-30-7 | |
Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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